2-Iodonaphthalen-1-amine
Description
Properties
IUPAC Name |
2-iodonaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLFSWQWHXNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619930 | |
| Record name | 2-Iodonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676267-06-4 | |
| Record name | 2-Iodonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodonaphthalen 1 Amine and Its Functionalized Derivatives
Direct Synthesis Strategies for 2-Iodonaphthalen-1-amine
The preparation of 2-iodonaphthalen-1-amine can be achieved through strategic manipulation of readily available naphthalene (B1677914) precursors. Key methods include the regioselective iodination of 2-naphthylamine (B18577) and the transformation from other halogenated naphthalenes.
Regioselective Halogenation Approaches (e.g., from 2-naphthylamine)
The direct iodination of 2-naphthylamine offers a straightforward route to 2-iodonaphthalen-1-amine. Control of regioselectivity is paramount to ensure the iodine atom is introduced at the C1 position, ortho to the amino group. Research has demonstrated that the reaction of 2-naphthylamine with a combination of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid (HCl) exclusively yields the desired 2-amino-1-iodonaphthalene regioisomer. tandfonline.com This method is effective, with studies reporting yields of 56% after 2 hours, increasing to 76% with a longer reaction time of 24 hours. tandfonline.com
The reaction proceeds by generating an electrophilic iodine species in situ, which then attacks the electron-rich naphthalene ring. The amino group at C2 directs the incoming electrophile to the ortho C1 position. The specificity of this reaction avoids the formation of the 2-amino-3-iodonaphthalene (B185777) isomer, making it a reliable synthetic protocol. tandfonline.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-Naphthylamine | NaIO₃, Na₂SO₃, HCl | Methanol/Water, Room Temp, 24h | 2-Iodonaphthalen-1-amine | 76% | tandfonline.com |
Conversion from Related Naphthalene Precursors (e.g., 1-amino-2-bromonaphthalene)
An alternative strategy for the synthesis of 2-iodonaphthalen-1-amine involves a halogen exchange reaction, starting from a related brominated precursor like 1-amino-2-bromonaphthalene. While direct nucleophilic aromatic substitution of an aryl bromide with iodide is generally challenging, specialized methods known as "aromatic Finkelstein reactions" can facilitate this transformation. These reactions are typically catalyzed by a copper(I) salt, often in combination with a diamine ligand.
This catalytic approach enables the conversion of aryl bromides to the corresponding aryl iodides. frontiersin.org A plausible pathway for synthesizing 2-iodonaphthalen-1-amine would, therefore, involve treating 1-amino-2-bromonaphthalene with an iodide salt, such as sodium iodide, in the presence of a copper(I) iodide catalyst and a suitable ligand in a high-boiling solvent like dioxane. frontiersin.org This method leverages the greater reactivity of the C-Br bond under catalytic conditions to achieve the desired halogen exchange.
Metal-Catalyzed Coupling Reactions for Functionalization of 2-Iodonaphthalen-1-amine Scaffolds
The carbon-iodine bond in 2-iodonaphthalen-1-amine is a versatile functional handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. frontiersin.orgethz.ch The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl, making 2-iodonaphthalen-1-amine an excellent substrate for this transformation. ethz.ch
The reaction involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl iodide, while the copper cycle activates the terminal alkyne to form a copper(I) acetylide. ethz.ch These species then undergo transmetalation, followed by reductive elimination from the palladium center to yield the alkynylnaphthalene product and regenerate the active palladium(0) catalyst. The reaction is typically run under mild conditions, often at room temperature. ethz.ch
| Aryl Halide Substrate (Example) | Alkyne Partner | Catalyst System | Base/Solvent | Product Type | Reference |
| Aryl Iodide | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Triethylamine, Diethylamine) | Arylalkyne | frontiersin.orgethz.ch |
Palladium-catalyzed aminocarbonylation is a powerful technique for the synthesis of amides from aryl halides. This reaction incorporates a molecule of carbon monoxide (CO) and an amine nucleophile to form a carboxamide derivative. ethz.chnih.gov Using 2-iodonaphthalen-1-amine as the substrate, this reaction would lead to the formation of N-substituted 1-amino-2-naphthalenecarboxamides.
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladated acyl species. Subsequent reaction with an amine nucleophile leads to the formation of the amide product and regeneration of the palladium(0) catalyst. ethz.ch The reaction conditions, such as the choice of ligands, base, and CO pressure, can be tuned to optimize the yield and selectivity of the desired amide product. ethz.chacs.org Modern protocols have also developed methods using stable, solid CO surrogates to avoid handling toxic carbon monoxide gas. nih.gov
| Aryl Halide Substrate (Example) | Amine Nucleophile | Catalyst/Ligand | CO Source | Product Type | Reference |
| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | Carbon Monoxide (gas) | N-Substituted Aryl Amide | ethz.chacs.org |
| Aryl Iodide | Ammonium Carbamate (NH₃ source) | Polystyrene-supported Pd NPs | Oxalic Acid (CO source) | Primary Aryl Amide | nih.gov |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classical yet powerful alternative to palladium-based systems for forming C-N and C-heteroatom bonds.
The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide. organic-chemistry.orgwikipedia.org In the context of 2-Iodonaphthalen-1-amine, its primary amino group can act as a nucleophile, reacting with various aryl or heteroaryl halides to produce N-functionalized derivatives. This reaction is typically performed at elevated temperatures in the presence of a copper(I) catalyst and a base. The use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction and allow for milder conditions.
| Amine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 2-Iodonaphthalen-1-amine | Aryl Iodide/Bromide | CuI (5-10 mol%) | L-Proline or DMEDA | K₂CO₃ or K₃PO₄ | DMF or DMSO | 110-150 |
This methodology provides a direct route to synthesize diarylamines where one of the aryl groups is the 2-iodonaphthalene-1-yl moiety, which can be used in further synthetic transformations.
Benzo[g]indoles are an important class of fused heterocyclic compounds. The structure of 2-Iodonaphthalen-1-amine provides an ideal template for their synthesis through intramolecular or intermolecular cyclization strategies. A plausible and efficient route is the copper-catalyzed reaction of 2-Iodonaphthalen-1-amine with terminal alkynes, a variation of the Larock indole (B1671886) synthesis.
In this approach, the reaction would proceed via a sequence of oxidative addition of the C-I bond to a copper(I) catalyst, followed by alkyne insertion and subsequent intramolecular nucleophilic attack by the C1-amino group onto the coordinated alkyne. A final reductive elimination or protonolysis step would yield the aromatized benzo[g]indole ring system. While specific examples starting directly from 2-Iodonaphthalen-1-amine are not prevalent, the general methodology is well-established for related 2-haloanilines. nih.gov
| Naphthalene Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 2-Iodonaphthalen-1-amine | Terminal Alkyne (e.g., Phenylacetylene) | CuI (10 mol%) | K₂CO₃ or Cs₂CO₃ | DMF or Toluene | 100-130 |
Cobalt-Catalyzed Electrophilic Amination
In recent years, cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to precious metals like palladium and rhodium for C-H functionalization reactions. nih.gov Cobalt-catalyzed electrophilic amination allows for the direct introduction of an amino group onto an aromatic ring.
For a substrate like N-protected 2-Iodonaphthalen-1-amine, a cobalt catalyst could enable C-H amination, likely directed to the C8 position by a suitable directing group on the C1-amine. rsc.org The reaction typically involves a high-valent cobalt species and an aminating agent. Alternatively, cobalt can catalyze the electrophilic amination of pre-formed organozinc reagents. nih.gov This two-step sequence would involve converting 2-Iodonaphthalen-1-amine into an organozinc species, followed by a cobalt-catalyzed cross-coupling with an electrophilic aminating agent like an N-chloroamine or an anthranil. dntb.gov.ua
| Organometallic Reagent | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| (4-methoxyphenyl)zinc pivalate | Anthranil | CoBr₂ (10 mol%) | THF | 23 | 95 |
This approach offers a complementary method for introducing additional nitrogen functionalities onto the naphthalene scaffold.
Heterocyclic Annulation and Cyclization Strategies Utilizing 2-Iodonaphthalen-1-amine
2-Iodonaphthalen-1-amine is a valuable synthetic intermediate for the construction of complex, fused heterocyclic systems. Its ortho-iodoamino-naphthalene core provides a versatile scaffold for a variety of cyclization and annulation reactions, enabling access to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
A prominent strategy for elaborating the 2-iodonaphthalen-1-amine framework involves its conversion to an ortho-amino(alkynyl)naphthalene intermediate, which can subsequently undergo intramolecular cyclization. This two-step sequence typically begins with a palladium- and copper-cocatalyzed cross-coupling reaction, followed by a cyclization step to form a new heterocyclic ring fused to the naphthalene system.
The initial step is the Sonogashira coupling, a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes). organic-chemistry.orgwikipedia.org In this context, the amino group of 2-iodonaphthalen-1-amine is typically protected to prevent side reactions with the catalyst or reagents. The protected 2-iodonaphthalen-1-amine is then reacted with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (such as CuI), and a mild amine base. wikipedia.org This yields the corresponding 2-alkynyl-naphthalen-1-amine derivative.
Once the alkynyl moiety is installed, intramolecular cyclization can be induced to form a five-membered pyrrole (B145914) ring, resulting in a benzo[g]indole skeleton. researchgate.netnih.gov This transformation can be promoted by various catalysts, often under basic or metal-catalyzed conditions. The reaction proceeds via nucleophilic attack of the amino group onto the alkyne, which can be activated by a catalyst. This methodology provides a direct route to highly functionalized benzo[g]indoles, which are of significant interest in chemical and pharmaceutical research. researchgate.net
A representative reaction scheme is shown below:
Step 1: Sonogashira Coupling
Reactants : N-Protected 2-iodonaphthalen-1-amine, Terminal Alkyne (R-C≡CH)
Catalysts : Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI)
Base : Amine base (e.g., Triethylamine, Diethylamine)
Product : N-Protected 2-(alkynyl)naphthalen-1-amine
Step 2: Intramolecular Cyclization
Reactant : N-Protected 2-(alkynyl)naphthalen-1-amine
Conditions : Often involves a catalyst (e.g., base or transition metal) to facilitate the 5-endo-dig cyclization.
Product : N-Protected Benzo[g]indole
Table 1: Examples of Catalytic Systems for Benzo[g]indole Synthesis
| Intermediate | Catalyst/Conditions | Product |
|---|---|---|
| Benzene-linked allene-ynes | Silver (Ag) salt | Multifunctional Benzo[g]indoles nih.gov |
| 2-Alkynyl benzaldehydes & cyclic amino acids | Metal-free, decarboxylation/cyclization | 1H-Benzo[g]indoles researchgate.net |
| Azido-diynes | Indium trichloride (B1173362) (InCl₃) | Benzo[g]indoles researchgate.net |
Annulation reactions provide another powerful avenue for constructing fused heterocyclic systems from 2-iodonaphthalen-1-amine. These reactions involve the formation of multiple bonds in a single synthetic operation, rapidly building molecular complexity. Transition metal-catalyzed annulations, particularly those employing palladium or copper, are highly effective for this purpose. rsc.orgnih.govnih.gov
Palladium-catalyzed annulation is a versatile strategy. For instance, a process analogous to the synthesis of phenanthridinones from o-halobenzamides and arynes can be envisioned. nih.gov In such a reaction, a derivative of 2-iodonaphthalen-1-amine could react with an aryne, generated in situ, in the presence of a palladium catalyst. This would involve the simultaneous formation of a new C-C and C-N bond, leading to the construction of a new six-membered nitrogen-containing ring fused to the naphthalene core. These methods are valued for their tolerance of various functional groups and relatively mild reaction conditions. nih.gov
Copper-catalyzed annulation reactions also offer an efficient route to fused systems. These processes can involve tandem reactions where multiple bond-forming events occur sequentially in one pot. rsc.org For example, copper-catalyzed tandem annulation of substrates containing both an iodo and an alkynyl group with other reagents can lead to complex polycyclic structures. rsc.org By designing an appropriate derivative of 2-iodonaphthalen-1-amine, it could serve as a key building block in copper-catalyzed multi-component reactions to generate novel, fused heterocyclic architectures.
Table 2: Representative Transition Metal-Catalyzed Annulation Strategies
| Catalyst System | Reaction Type | Fused System Formed | Reference |
|---|---|---|---|
| Palladium(II) | Oxidative Annulation of 2-hydroxynaphthalene-1,4-diones and internal alkynes via C-H functionalization | Naphtho[2,3-b]furan-4,9-dione | nih.gov |
| Palladium(0) | Annulation of arynes by ortho-halobenzamides | Phenanthridinones | nih.gov |
| Copper(I) | Tandem [3+2] cycloaddition and C-C coupling of 2-alkynoyl-2'-iodo-1,1'-biphenyls with isocyanoacetates | Pyrrole-fused tetracyclic ketones | rsc.org |
Elucidation of Reaction Mechanisms and Reactivity Pathways Involving 2 Iodonaphthalen 1 Amine Scaffolds
Mechanistic Investigations of Transition Metal-Catalyzed Reactions
Transition metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides like 2-iodonaphthalen-1-amine. The reactivity of the carbon-iodine bond, coupled with the directing or participating role of the adjacent amine group, dictates its behavior in these catalytic cycles.
Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. wikipedia.orgwikipedia.orglibretexts.org
The catalytic cycle typically begins with the oxidative addition of the C–I bond of 2-iodonaphthalen-1-amine to a low-valent metal center, most commonly a Pd(0) species. This step involves the cleavage of the carbon-iodine bond and the formation of two new bonds to the metal, resulting in a new organometallic complex where the palladium is oxidized to Pd(II). For 2-iodonaphthalen-1-amine, this process yields a (2-aminonaphthalen-1-yl)palladium(II) iodide intermediate. The rate of oxidative addition generally follows the trend I > Br > Cl for aryl halides, making the iodo-substituted naphthalene (B1677914) ring highly reactive in this step. mdpi.com
Following subsequent steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig amination), the final product-forming step is reductive elimination . wikipedia.orglibretexts.org In this process, two ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the catalytically active Pd(0) species. chemeurope.comlibretexts.org For example, in a Buchwald-Hartwig amination, the (2-aminonaphthalen-1-yl) group and a newly coordinated amido ligand would couple to form a new C–N bond, releasing the arylated amine product. libretexts.org
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of 2-Iodonaphthalen-1-amine
| Step | Description | Metal Oxidation State Change |
| Oxidative Addition | 2-Iodonaphthalen-1-amine reacts with Pd(0) to form a (2-aminonaphthalen-1-yl)palladium(II) iodide complex. | Pd(0) → Pd(II) |
| Transmetalation / Ligand Exchange | An incoming nucleophile (e.g., from an organoboron reagent or an amine) displaces the iodide ligand. | No Change |
| Reductive Elimination | The two organic ligands on the Pd(II) center couple and detach, forming the final product. | Pd(II) → Pd(0) |
Migratory insertion and its reverse, beta-hydride elimination, are crucial steps in reactions that functionalize alkenes and alkynes, such as the Heck and Sonogashira couplings. wikipedia.orglibretexts.org
After the initial oxidative addition of 2-iodonaphthalen-1-amine to a Pd(0) catalyst, the resulting (2-aminonaphthalen-1-yl)palladium(II) complex can coordinate to an unsaturated molecule like an alkene. This is followed by migratory insertion , where the naphthyl group migrates from the palladium center to one of the carbons of the coordinated alkene. libretexts.org This step forms a new carbon-carbon bond and a new alkyl-palladium intermediate. The insertion typically occurs in a syn fashion, meaning the palladium and the naphthyl group add to the same face of the alkene. libretexts.org
The subsequent step is often beta-hydride elimination . For this to occur, the alkyl-palladium intermediate must have a hydrogen atom on a carbon atom beta to the palladium center. This hydrogen is transferred to the metal, forming a palladium-hydride species and a new carbon-carbon double bond in the product. wikipedia.orgresearchgate.net The regenerated catalyst can then re-enter the catalytic cycle. The regioselectivity of the Heck reaction is largely determined by the migratory insertion and beta-hydride elimination steps.
Aminometalation and nucleopalladation pathways are particularly relevant for intramolecular cyclization reactions where the amine functionality of the 2-iodonaphthalen-1-amine scaffold or a derivative can act as an internal nucleophile.
In a typical nucleopalladation sequence, a palladium(II) catalyst coordinates to an alkene or alkyne. The tethered amine group of the substrate can then attack the coordinated π-system. This intramolecular nucleophilic attack, known as aminopalladation, forms a new C–N bond and a new organopalladium(II) intermediate. The stereochemistry of this step can be either syn or anti, depending on whether the amine attacks from the same or opposite face as the palladium coordination. This process is a key step in the synthesis of nitrogen-containing heterocycles.
Radical-Mediated Reaction Pathways
In addition to the well-established organometallic cycles, 2-iodonaphthalen-1-amine can participate in reactions that proceed through radical intermediates. These pathways are often initiated by single-electron transfer (SET) events.
Single-electron transfer (SET) mechanisms are central to several transformations of aryl halides. In these processes, an electron is transferred from a catalyst or initiator to the substrate, or vice versa, generating a radical ion.
For instance, in reactions analogous to the Sandmeyer reaction, the amine group of 2-iodonaphthalen-1-amine can be converted into a diazonium salt. wikipedia.org This diazonium salt can then undergo a SET from a copper(I) catalyst to generate a (2-aminonaphthalen-1-yl) radical and dinitrogen gas. nih.govlscollege.ac.in This highly reactive aryl radical can then abstract an atom or group from another species to form the final product, regenerating the catalyst in the process. wikipedia.orgrsc.org Similarly, the Ullmann condensation, particularly under modern conditions, is also proposed to involve SET or iodine atom transfer (IAT) from a copper catalyst to the aryl iodide, generating an aryl radical intermediate. wikipedia.orgresearchgate.netscispace.com Photoredox catalysis also utilizes SET, where a photoexcited catalyst can reduce an aryl halide like 2-iodonaphthalen-1-amine to its radical anion, which then expels an iodide ion to form the aryl radical. core.ac.ukupenn.edu
Table 2: Comparison of Proposed Radical Initiation Steps
| Reaction Type | Initiating Step | Key Intermediate |
| Sandmeyer-type | SET from Cu(I) to diazonium salt | (2-Aminonaphthalen-1-yl) radical |
| Ullmann-type | SET or IAT from Cu(I) to C–I bond | (2-Aminonaphthalen-1-yl) radical |
| Photoredox Catalysis | SET from photoexcited catalyst to C–I bond | 2-Iodonaphthalen-1-amine radical anion |
Once an aryl radical is generated from 2-iodonaphthalen-1-amine via an SET event, it can initiate a radical chain process . A classic example is the radical-nucleophilic aromatic substitution (SRN1) mechanism.
The key steps in a radical chain process are:
Initiation: Formation of the (2-aminonaphthalen-1-yl) radical, as described above.
Propagation: The aryl radical reacts with a nucleophile to form a radical anion intermediate. This intermediate then transfers an electron to another molecule of 2-iodonaphthalen-1-amine, forming the substitution product and a new 2-iodonaphthalen-1-amine radical anion, which continues the chain by fragmenting into the aryl radical and an iodide ion.
Termination: Two radical species combine to end the chain.
These radical pathways offer a complementary reactivity profile to the transition metal-catalyzed processes, enabling different types of bond formations and functionalizations of the 2-iodonaphthalen-1-amine scaffold.
Nucleophilic and Electrophilic Reactivity of Iodinated Amino Naphthalenes
The 2-iodonaphthalen-1-amine molecule exhibits a dual reactivity profile, functioning as both a nucleophile and an electrophile under different reaction conditions. This duality is central to its utility as a versatile building block in organic synthesis.
The primary source of nucleophilic reactivity is the amino group (-NH₂) at the C1 position. The nitrogen atom possesses a lone pair of electrons, which can be donated to electron-deficient species. This makes the amino group a potent nucleophile, capable of participating in reactions such as acylation, alkylation, and condensation. Furthermore, the amino group is a strong activating group for the naphthalene ring system. Through a resonance effect (+R), it donates electron density to the aromatic rings, increasing their nucleophilicity and making them more susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions.
Conversely, the molecule possesses an electrophilic center at the carbon atom (C2) bonded to the iodine. The carbon-iodine (C-I) bond is polarized towards the more electronegative iodine atom, rendering the C2 carbon electron-deficient. While this electrophilicity is not typically sufficient for direct nucleophilic aromatic substitution (SNAr) under standard conditions, the C-I bond is highly reactive towards oxidative addition with low-valent transition metals, particularly palladium(0). This activation transforms the C2 position into a highly reactive site for a variety of powerful cross-coupling reactions, which are fundamental to modern synthetic chemistry. The iodine atom itself is a weak deactivator of the aromatic ring via its inductive effect (-I).
The table below summarizes the dual reactivity of the 2-iodonaphthalen-1-amine scaffold.
| Reactive Site | Functional Group | Type of Reactivity | Common Reactions |
| Nitrogen Atom | Amino (-NH₂) | Nucleophilic | Acylation, Alkylation |
| Naphthalene Ring | Aromatic π-system | Nucleophilic | Electrophilic Aromatic Substitution |
| C2 Carbon | Carbon-Iodine Bond | Electrophilic (upon activation) | Palladium-Catalyzed Cross-Coupling |
Selectivity in Chemical Transformations
The presence of multiple reactive sites in 2-iodonaphthalen-1-amine necessitates precise control over reaction conditions to achieve desired outcomes. The principles of regioselectivity and chemoselectivity are paramount in guiding these transformations.
Regioselectivity refers to the preferential reaction at one position over another. In the context of 2-iodonaphthalen-1-amine, this is most relevant during electrophilic aromatic substitution (EAS) on the naphthalene ring. The position of electrophilic attack is determined by the directing effects of the pre-existing amino and iodo substituents.
Amino Group (-NH₂) : As a powerful activating group with a strong +R effect, the amino group is an ortho, para-director.
Iodo Group (-I) : Halogens are also ortho, para-directors, but are weakly deactivating due to their -I effect.
In a disubstituted system like 2-iodonaphthalen-1-amine, the directing effect of the more powerful activating group—the amino group—dominates. The potential sites for electrophilic attack are C3, C4, C5, C7, and C8. The C4 position is para to the strongly directing amino group, while the C8 position is ortho. The stability of the resulting carbocation intermediate (Wheland intermediate or arenium ion) determines the major product. Attack at the C4 position is generally favored as it is electronically activated by the amino group and is often less sterically hindered than the ortho positions.
The table below analyzes the predicted regioselectivity for an electrophilic attack on the 2-iodonaphthalen-1-amine ring system.
| Position of Attack | Relation to -NH₂ (C1) | Relation to -I (C2) | Stability of Intermediate | Predicted Outcome |
| C4 | para | meta | Highly stabilized by +R effect of -NH₂ | Major Product |
| C8 | ortho | - | Stabilized by +R effect of -NH₂ | Possible, may be sterically hindered |
| C5 | - | - | Less stabilized | Minor or not formed |
| C7 | - | - | Less stabilized | Minor or not formed |
| C3 | meta | ortho | Destabilized relative to o,p attack | Minor or not formed |
Chemoselectivity is the selective reaction of one functional group in the presence of others. 2-Iodonaphthalen-1-amine is a multi-functionalized system with two primary, competing reactive functionalities: the N-H bonds of the amino group and the C-I bond. Achieving chemoselectivity is crucial for the stepwise elaboration of the molecule.
Reaction at the Amino Group: The nucleophilic amino group can be selectively targeted. For instance, N-acylation can be achieved by treating 2-iodonaphthalen-1-amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. Under these conditions, the C-I bond remains unreactive.
Reaction at the Carbon-Iodine Bond: Conversely, the C-I bond can be selectively functionalized using transition-metal catalysis, which typically does not affect the amino group (though protection may sometimes be employed to prevent catalyst inhibition). Palladium-catalyzed cross-coupling reactions are prime examples of this chemoselectivity. Reactions such as the Sonogashira coupling (with terminal alkynes) or the Buchwald-Hartwig amination (with other amines) occur exclusively at the C2 position. libretexts.org
The selection of appropriate reagents and catalysts is the key to controlling which functional group reacts.
| Target Functional Group | Reaction Type | Reagents/Catalyst | Resulting Transformation |
| Amino (-NH₂) | N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Forms an amide at the C1 position |
| Carbon-Iodine (-I) | Sonogashira Coupling | Terminal Alkyne, Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Forms a C-C bond at the C2 position |
| Carbon-Iodine (-I) | Buchwald-Hartwig Amination | Amine, Pd(0) catalyst, Base (e.g., NaOtBu) | Forms a C-N bond at the C2 position |
This ability to selectively address either the amino or the iodo functionality makes 2-iodonaphthalen-1-amine a highly valuable and versatile intermediate in the synthesis of complex nitrogen-containing polycyclic aromatic compounds.
Comprehensive Computational and Theoretical Analysis of 2-Iodonaphthalen-1-amine Remains an Unexplored Area of Research
Following an extensive review of scientific literature and chemical databases, it has been determined that detailed computational and theoretical investigations specifically focused on the compound 2-Iodonaphthalen-1-amine are not publicly available. Consequently, an in-depth article adhering to the requested scientific outline cannot be generated at this time.
The search for data encompassed quantum chemical calculations, electronic and structural properties, and Density Functional Theory (DFT) studies. However, no specific published research was found for 2-Iodonaphthalen-1-amine covering the following areas:
Electronic Structure and Reactivity Site Analysis: No studies detailing calculations of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Natural Population Analysis (NPA), Electron Localization Function (ELF), Localization-Orbital Locator (LOL), or Reduced Density Gradient (RDG) for this specific molecule were identified. While these computational methods are standard for characterizing naphthalene derivatives, the specific application to 2-Iodonaphthalen-1-amine has not been documented in the searched literature. mdpi.comnih.gov
Spin Density and Magnetic Properties: The literature search did not yield any investigations into the spin density distribution or magnetic properties of 2-Iodonaphthalen-1-amine.
Spectroscopic Parameter Prediction: There is no available research predicting the Electron Paramagnetic Resonance (EPR) or Nuclear Magnetic Resonance (NMR) parameters for 2-Iodonaphthalen-1-amine through computational means.
Reaction Pathway Elucidation: DFT studies elucidating reaction pathways or analyzing transition states involving 2-Iodonaphthalen-1-amine appear to be absent from the current body of scientific publications.
Conformational Analysis and Molecular Dynamics: Similarly, no specific studies on the conformational analysis or molecular dynamics simulations of 2-Iodonaphthalen-1-amine were found.
While computational research exists for various isomers and other substituted naphthalenes, the strict focus on 2-Iodonaphthalen-1-amine as per the instructions prevents the extrapolation or substitution of data from these related but distinct chemical entities. The creation of a scientifically accurate and informative article with detailed data tables is contingent on the availability of published, peer-reviewed research. At present, 2-Iodonaphthalen-1-amine appears to be a compound for which such specific computational analyses have not yet been reported.
Computational and Theoretical Investigations of 2 Iodonaphthalen 1 Amine
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking studies are pivotal computational techniques in drug discovery and molecular biology, offering insights into the interactions between a ligand, such as 2-Iodonaphthalen-1-amine, and its potential biological targets. These in silico methods are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a protein, thereby elucidating its potential biological activity. academie-sciences.frnih.gov
Molecular docking, a key component of these studies, simulates the interaction between a ligand and a receptor to predict the most likely binding mode. academie-sciences.fr This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. scholarsresearchlibrary.com The results of these simulations can guide the design of new compounds with improved potency and selectivity. academie-sciences.fr
Ligand-Target Interaction Prediction
Ligand-target interaction prediction is a crucial step in identifying the potential biological effects of a compound. nih.govarxiv.org By computationally screening a compound like 2-Iodonaphthalen-1-amine against a library of known protein structures, researchers can generate hypotheses about its mechanism of action. This process relies on the principle that the biological function of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific macromolecules. mdpi.com
The prediction of these interactions can be approached through various computational methods, including those based on machine learning. nih.govmdpi.com These methods analyze the chemical and biological properties of both the drug and the target to predict the likelihood and nature of their interaction. mdpi.com For instance, the interaction between a ligand and a protein can be modeled by considering factors such as the amino acid composition of the protein and the structural fingerprints of the ligand. mdpi.com The ultimate goal is to accurately forecast the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. arxiv.org
Advanced computational models, such as interactive inference networks, can simulate the complex interplay between drug and target molecules at a detailed level. mdpi.com These models can identify specific substructures of a ligand that are crucial for its interaction with particular amino acid sequences of a target protein. mdpi.com The accuracy of these predictions is vital for prioritizing compounds for further experimental testing. mdpi.com
Below is a hypothetical table illustrating the type of data that could be generated from ligand-target interaction prediction studies for 2-Iodonaphthalen-1-amine against a panel of cancer-related protein targets.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |
| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 1UWH | -9.1 | Cys532, Trp531, Leu514 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | Leu83, Phe80, Asp145 |
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound, such as 2-Iodonaphthalen-1-amine, and observing the resulting changes in biological activity, researchers can identify the key chemical features responsible for its effects. collaborativedrug.comic.ac.uk This knowledge is then used to design more potent and selective analogs. ic.ac.uk
The core principle of SAR is that the biological activity of a molecule is a function of its structural and physicochemical properties. collaborativedrug.com Computational SAR methods often involve the development of quantitative structure-activity relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
The derivation of SAR can be broken down into several key steps:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using external datasets.
For 2-Iodonaphthalen-1-amine, a hypothetical SAR study might involve synthesizing a series of analogs with modifications at different positions of the naphthalene (B1677914) ring or the amine group. The biological activity of these analogs would then be determined, and a QSAR model could be developed to guide further optimization.
The following interactive table provides a hypothetical example of SAR data for a series of analogs of 2-Iodonaphthalen-1-amine, where modifications are made to the substituent at the 2-position and their effect on inhibitory concentration (IC50) against a target kinase is measured.
| Compound | Substituent at 2-position | IC50 (µM) | LogP |
|---|---|---|---|
| 2-Iodonaphthalen-1-amine | -I | 5.2 | 3.8 |
| Analog 1 | -Br | 8.1 | 3.5 |
| Analog 2 | -Cl | 12.5 | 3.3 |
| Analog 3 | -F | 25.0 | 3.0 |
| Analog 4 | -CH3 | 18.3 | 3.6 |
Applications and Advanced Research Areas of 2 Iodonaphthalen 1 Amine and Its Derivatives
Role in Advanced Organic Synthesis as a Versatile Building Block
The chemical architecture of 2-Iodonaphthalen-1-amine, featuring a nucleophilic amino group and an iodine atom amenable to various coupling reactions, establishes it as a powerful and adaptable starting material in the synthesis of intricate molecules.
Precursor for Complex Molecular Architectures
The dual functionality of 2-Iodonaphthalen-1-amine allows for stepwise and selective reactions, enabling the construction of complex molecular frameworks. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, introducing a wide array of functional groups. Simultaneously, the iodine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This orthogonal reactivity is instrumental in the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives, which are key components of many larger, more complex molecules. The rigid naphthalene backbone also provides a defined spatial arrangement for the appended functionalities, which is crucial in the design of molecules with specific three-dimensional structures.
Synthesis of Pharmaceuticals and Agrochemical Intermediates
The naphthalene core is a prevalent motif in numerous pharmaceutical and agrochemical compounds. While the direct and extensive use of 2-Iodonaphthalen-1-amine as a starting material for a broad spectrum of commercial agrochemicals is not widely documented, the synthesis of pesticidal agents often involves naphthalen-2-ol and various aminonaphthalene derivatives. For instance, novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized and shown to exhibit favorable insecticidal properties. This highlights the general importance of the substituted naphthalene scaffold in the development of new agrochemicals.
In the pharmaceutical realm, 2-Iodonaphthalen-1-amine and its close structural relatives are valuable intermediates. They serve as foundational components for the synthesis of more complex drug candidates. The ability to introduce diverse substituents onto the naphthalene ring system via the amino and iodo groups allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Medicinal Chemistry and Biological Activity Investigations of 2-Iodonaphthalen-1-amine Derivatives
The inherent bioactivity of the naphthalene scaffold has prompted extensive research into the medicinal chemistry applications of its derivatives. Compounds derived from 2-Iodonaphthalen-1-amine are being investigated for a range of therapeutic effects, from enzyme inhibition to the development of novel anti-cancer agents.
Enzyme Inhibition Studies (e.g., Aldo-Keto Reductase 1 Enzymes: AKR1C1, AKR1C2)
The aldo-keto reductase (AKR) superfamily of enzymes, particularly isoforms AKR1C1, AKR1C2, and AKR1C3, are implicated in various diseases, including cancer and hormonal disorders. frontiersin.org Consequently, the development of selective inhibitors for these enzymes is an active area of research. Naphthalene-containing structures, such as N-phenylanthranilates and salicylic (B10762653) acid derivatives, are known to be potent inhibitors of AKR enzymes. nih.gov For example, 3-(2-carboxyethylamino)-2-naphthoic acid, a naphthalene analogue of anthranilic acid, has been identified as a potent inhibitor of AKR1C1-3. nih.gov
While specific studies focusing exclusively on derivatives of 2-Iodonaphthalen-1-amine as AKR1C1 and AKR1C2 inhibitors are not extensively reported, the established activity of related naphthalene scaffolds suggests that derivatives of 2-Iodonaphthalen-1-amine represent a promising, yet underexplored, class of potential inhibitors for these enzymes. The ability to introduce diverse substituents at the 1-amino and 2-iodo positions could facilitate the synthesis of a library of compounds for screening against AKR1C1 and AKR1C2, potentially leading to the discovery of new and selective inhibitors.
| Compound Class | Target Enzyme(s) | Significance |
| N-phenylanthranilates | AKR1C1, AKR1C2, AKR1C3 | Potent but often nonselective inhibitors. |
| Salicylic acid derivatives | AKR1C1, AKR1C3 | Known scaffolds for AKR inhibition. |
| 3-(2-carboxyethylamino)-2-naphthoic acid | AKR1C1, AKR1C2, AKR1C3 | Demonstrates the potential of naphthalene analogues as AKR inhibitors. nih.gov |
Development of Bioactive Naphthalene Scaffolds and Analogs
The naphthalene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Numerous naphthalene derivatives have been synthesized and found to possess a broad spectrum of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.gov The development of bioactive naphthalene analogs often involves the strategic modification of the naphthalene core to optimize interactions with a specific biological target.
2-Iodonaphthalen-1-amine serves as an excellent starting point for the creation of such analogs. Its functional groups allow for the introduction of various pharmacophores and side chains, leading to the generation of novel compounds with potentially enhanced biological activity and improved drug-like properties. For instance, the synthesis of naphthalene-1,4-dione analogues has led to the identification of compounds with significant anticancer activity. nih.gov
Role in Anti-tumor Agent Development (e.g., seco-CBI analogues)
One of the most significant applications of 2-Iodonaphthalen-1-amine and its derivatives in medicinal chemistry is in the development of potent anti-tumor agents. A key example is their use as precursors for the synthesis of seco-CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues. The seco-CBI structure is a critical component of the duocarmycin and CC-1065 families of natural products, which exhibit powerful DNA alkylating properties and, consequently, potent antitumor activity.
In the synthesis of these complex molecules, substituted naphthalenes serve as the core structure onto which the alkylating cyclopropane (B1198618) ring and the DNA-binding indole (B1671886) moiety are appended. The functional groups on the naphthalene ring play a crucial role in the synthesis and biological activity of the final compound. For example, achiral seco-amino-CBI analogues have demonstrated significant cytotoxicity against various cancer cell lines.
Role in Advanced Catalysis
The dual functionality of 2-Iodonaphthalen-1-amine positions it as a valuable precursor and building block in the design of sophisticated catalytic systems. The aryl iodide offers a reactive handle for covalent bond formation, while the amine group provides a coordination site for metal centers, enabling its use in creating both catalyst precursors and complex ligands.
Precursors for Novel Metal-Catalyzed Systems
The carbon-iodine bond in 2-Iodonaphthalen-1-amine is a key feature that allows it to serve as a precursor in metal-catalyzed reactions, particularly those involving palladium. Aryl iodides are highly reactive substrates in oxidative addition, the initial step in many palladium-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity allows the 1-aminonaphthalene moiety to be incorporated into larger, more complex molecular architectures that can then act as catalysts or catalyst supports.
For instance, the iodo group can be substituted via reactions like Suzuki, Heck, or Sonogashira coupling to attach the naphthalene-based unit to other organic fragments or polymeric backbones. The amine group, in its protected or unprotected form, can influence the reaction's regioselectivity or be used in a subsequent step to build the final catalytic species. Palladium-catalyzed reactions are fundamental in organic synthesis, and the ability to functionalize molecules like 2-Iodonaphthalen-1-amine is crucial for constructing bespoke catalytic systems. nih.govchemrxiv.org For example, palladium-catalyzed carbonylative cyclization reactions utilize aryl iodides to build complex heterocyclic structures. nih.gov Similarly, the amination of naphthylamine derivatives, often catalyzed by metals like silver or palladium, highlights the utility of this class of compounds in building more functionalized molecules. researchgate.netmdpi.com
Ligand Design in Organometallic Catalysis
In organometallic catalysis, the ligand bound to the metal center is critical in dictating the catalyst's activity, selectivity, and stability. 2-Iodonaphthalen-1-amine serves as an excellent starting point for the synthesis of specialized ligands. The primary amine is a classical Lewis base capable of coordinating to a wide range of transition metals. nih.govnih.gov
The rigid and sterically bulky naphthalene backbone is a particularly attractive feature for ligand design. It can create a well-defined steric environment around the metal center, which is essential for controlling stereoselectivity in asymmetric catalysis. scispace.comtowson.edu The amine group can be readily converted into other functionalities, such as imines (via condensation with aldehydes) or amides, to create multidentate Schiff base or pincer-type ligands that bind to the metal with higher affinity and stability. nih.govresearchgate.net For example, ligands derived from 1,8-diaminonaphthalene (B57835) have been used to synthesize tetradentate Cu(II) complexes with a square planar geometry. nih.gov The presence of the iodo group can also be exploited to tune the electronic properties of the resulting ligand or to provide a secondary site for further functionalization after the ligand is coordinated to the metal.
| Ligand Precursor Source | Resulting Ligand Type | Potential Metal Coordination | Key Feature for Catalysis |
| 1,8-Diaminonaphthalene | Schiff Base | Copper (Cu), Nickel (Ni) | Defined steric environment, multidentate coordination |
| 1-Naphthylamine Derivatives | Aminosulfoxides | Ruthenium (Ru) | Chiral sulfur center for asymmetric catalysis |
| Peri-Substituted Naphthalene | P,Sn-based Ligands | Platinum (Pt), Rhodium (Rh) | Rigid scaffold for bimetallic systems |
Contributions to Material Science Research
The naphthalene unit is a robust and photophysically active aromatic system, making it a desirable component in advanced materials. The functional groups of 2-Iodonaphthalen-1-amine allow for its incorporation into polymers and other functional materials for electronic, optical, and supramolecular applications.
Components in Advanced Polymeric Materials
Aromatic amines are fundamental monomers for the synthesis of high-performance polymers known for their exceptional thermal stability and mechanical strength, such as polyimides. researchgate.netnasa.gov Polyimides are synthesized from the condensation of diamines and dianhydrides. While 2-Iodonaphthalen-1-amine is a monoamine, it can be used as an end-capping agent to control the molecular weight of polymer chains or to introduce specific functionalities at the chain ends.
Furthermore, naphthylamines can be polymerized directly through oxidative coupling to form conjugated polymers. acs.orgresearchgate.net These materials, such as poly(1-naphthylamine), are of interest for their potential conducting properties. The incorporation of the naphthalene ring into polymer backbones, as seen in polyimides derived from naphthalenic diamines, enhances properties like the glass transition temperature (Tg) and thermal stability, while also influencing solubility and processability. rsc.orgresearchgate.netmdpi.com The iodo-substituent on the 2-Iodonaphthalen-1-amine monomer provides a reactive site for post-polymerization modification, allowing for the grafting of side chains or cross-linking of the polymer films.
Properties of Naphthalene-Containing Polyimides
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength |
|---|---|---|---|---|
| 2,6-Bis(4-aminophenoxy)naphthalene | Pyromellitic dianhydride (PMDA) | >295°C | 563°C (in N2) | 124 MPa |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | Biphenyltetracarboxylic dianhydride (BPDA) | 387°C | >510°C (in N2) | N/A |
Functional Naphthalene-Based Materials for Electronic and Optical Applications
The naphthalene core is an intrinsically fluorescent aromatic system, and its electronic properties can be significantly modulated by substituents. The amine group (-NH2) in 2-Iodonaphthalen-1-amine acts as a strong electron-donating group, which engages in intramolecular charge transfer with the naphthalene π-system. acs.org This interaction typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene, making these derivatives useful as fluorescent probes and components in optoelectronic devices. aip.orgresearchgate.net
Studies on aminonaphthalene derivatives show that their fluorescence is often sensitive to the local environment, such as solvent polarity, which is a desirable characteristic for chemical sensors. acs.orgacs.org The introduction of a heavy atom like iodine can also have a profound effect on the photophysical properties of the molecule. The heavy-atom effect is known to enhance intersystem crossing from the singlet excited state to the triplet excited state, which can increase phosphorescence quantum yields. This property is highly sought after for applications in organic light-emitting diodes (OLEDs) and optical sensors. Naphthalene-based materials have been explored for a range of applications, from liquid crystals to fluorescent chromophores. nih.govresearchgate.net
Supramolecular Chemistry Involving Iodinated Naphthalene Scaffolds
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. 2-Iodonaphthalen-1-amine is a prime candidate for constructing such assemblies due to its ability to participate in multiple, specific intermolecular interactions.
Halogen Bonding: The iodine atom can act as a halogen bond (XB) donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.govfrontiersin.org This interaction is increasingly used in crystal engineering and the design of functional materials like liquid crystals and gels to control molecular self-assembly with high precision. researchgate.netscispace.com
Hydrogen Bonding: The amine group is an excellent hydrogen bond donor, capable of forming strong and directional N-H···X bonds with suitable acceptors (where X can be O, N, etc.). researchgate.netrsc.org Hydrogen bonding networks are fundamental to the structure of biological macromolecules and are widely used to program the assembly of synthetic molecules into one-, two-, or three-dimensional architectures. nih.govrsc.org
π-π Stacking: The large, flat aromatic surface of the naphthalene ring is prone to engaging in π-π stacking interactions with other aromatic systems. nih.gov
The combination of these distinct and directional non-covalent forces makes 2-Iodonaphthalen-1-amine a powerful building block for creating ordered supramolecular structures, from co-crystals to complex molecular networks.
Future Directions and Emerging Research Perspectives
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly under pressure to adopt more environmentally benign practices. For a compound like 2-iodonaphthalen-1-amine, this translates to the development of synthetic routes that are not only efficient but also minimize waste and environmental impact. Key areas of focus for greener synthesis include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes the use of biocatalysts and earth-abundant metal catalysts.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to decrease reliance on fossil fuels.
| Green Chemistry Principle | Application to 2-Iodonaphthalen-1-amine Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. |
| Atom Economy | Utilizing reactions like C-H activation to introduce the iodo and amino groups with minimal byproduct formation. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and developing safer alternatives for iodination and amination. |
| Designing Safer Chemicals | Modifying the structure of 2-iodonaphthalen-1-amine to reduce its intrinsic toxicity while maintaining its desired functionality. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, bio-solvents, or solvent-free reaction conditions. |
| Design for Energy Efficiency | Exploring microwave-assisted or photochemically-driven reactions that can proceed at lower temperatures and shorter times. |
| Use of Renewable Feedstocks | Investigating the synthesis of the naphthalene (B1677914) core from bio-based starting materials. |
| Reduce Derivatives | Minimizing the use of protecting groups during the synthesis to reduce the number of reaction steps and waste. |
| Catalysis | Employing highly efficient and recyclable catalysts for the iodination and amination steps. |
| Design for Degradation | Designing derivatives of 2-iodonaphthalen-1-amine that can safely degrade in the environment after their intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring techniques to control reaction conditions and prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis
The precise control and optimization of chemical reactions require a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of the synthesis of 2-iodonaphthalen-1-amine and its subsequent transformations. These techniques provide valuable insights that can lead to improved yields, higher purity, and a better understanding of the reaction pathways.
| Spectroscopic Technique | Application in 2-Iodonaphthalen-1-amine Research |
| Process Analytical Technology (PAT) | Integration of in-line spectroscopic tools (e.g., FT-IR, Raman, UV-Vis) to monitor reaction progress in real-time. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for the unambiguous identification of products, intermediates, and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Advanced NMR techniques like 2D-NMR (COSY, HSQC, HMBC) for detailed structural elucidation of complex derivatives. |
| X-ray Crystallography | Determination of the three-dimensional structure of 2-iodonaphthalen-1-amine derivatives and their complexes. |
Further research in this area will focus on the development of more sensitive and robust spectroscopic probes and the integration of these techniques with automated reaction platforms for high-throughput screening and optimization.
Expansion of Biological Applications through Targeted Design and Screening
The unique structural features of 2-iodonaphthalen-1-amine make it an attractive scaffold for the design of novel bioactive molecules. The presence of the amino group allows for the introduction of various substituents to modulate the compound's physicochemical properties, while the iodine atom can participate in halogen bonding or serve as a handle for further functionalization.
Future research will focus on the targeted design and screening of 2-iodonaphthalen-1-amine derivatives for a wide range of biological targets. This will involve a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation.
| Potential Biological Target | Rationale for Targeting with 2-Iodonaphthalen-1-amine Derivatives |
| Kinases | The naphthalene core can serve as a scaffold for developing ATP-competitive inhibitors. |
| G-protein coupled receptors (GPCRs) | Derivatives can be designed to interact with specific GPCRs involved in various signaling pathways. |
| Enzymes | The reactive nature of the iodo- and amino- groups can be exploited to design covalent inhibitors. |
| DNA/RNA | Naphthalene-based structures are known to intercalate with nucleic acids, suggesting potential applications as anticancer or antiviral agents. |
The systematic exploration of the chemical space around the 2-iodonaphthalen-1-amine core, guided by structure-activity relationship (SAR) studies, is expected to yield novel therapeutic agents with improved efficacy and selectivity.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the way chemical research is conducted. researchgate.netjetir.org These powerful computational tools can accelerate the discovery and development of new molecules and synthetic routes. researchgate.netjetir.org For 2-iodonaphthalen-1-amine, AI and ML can be applied in several key areas:
Retrosynthesis Planning: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to 2-iodonaphthalen-1-amine and its derivatives. biopharmatrend.com
Reaction Optimization: ML algorithms can build predictive models from experimental data to identify the optimal reaction conditions for maximizing yield and minimizing byproducts.
Property Prediction: AI models can be trained to predict the physicochemical and biological properties of virtual 2-iodonaphthalen-1-amine derivatives, enabling the in-silico screening of large compound libraries. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules based on the 2-iodonaphthalen-1-amine scaffold with desired biological activities.
| AI/ML Application | Impact on 2-Iodonaphthalen-1-amine Research |
| Computer-Aided Synthesis Planning (CASP) | Rapidly identifies viable synthetic pathways, reducing the time and resources required for experimental work. nih.gov |
| Predictive Modeling | Forecasts reaction outcomes and molecular properties, guiding experimental design and prioritization. researchgate.netnih.gov |
| Automated Reaction Platforms | Combines AI-driven synthesis planning with robotic systems for high-throughput synthesis and optimization. |
| Generative Models | Designs novel 2-iodonaphthalen-1-amine derivatives with optimized properties for specific biological targets. |
The integration of AI and ML into the research workflow for 2-iodonaphthalen-1-amine will undoubtedly accelerate the pace of discovery and innovation, leading to the development of new materials and therapeutics with enhanced performance and sustainability.
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize 2-Iodonaphthalen-1-amine in experimental settings?
- Methodology : Utilize spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments and iodine coupling effects.
-
Infrared (IR) Spectroscopy : Identify amine (-NH₂) and C-I bond stretching frequencies.
-
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₈IN) and isotopic patterns due to iodine.
Cross-reference data with computational tools (e.g., PubChem) for validation .- Data Table :
Q. What are the primary safety considerations when handling 2-Iodonaphthalen-1-amine in the lab?
- Methodology :
- Use sand or vermiculite for spill containment to avoid dust formation .
- Employ PPE (gloves, goggles) and work in fume hoods to prevent inhalation/contact .
- Store in labeled, airtight containers away from oxidizing agents due to iodine’s reactivity .
Q. What are the foundational synthetic routes for 2-Iodonaphthalen-1-amine?
- Methodology :
- Electrophilic substitution : Introduce iodine via I₂/HIO₃ in acidic media, leveraging naphthalene’s reactivity at the 1-position.
- Catalytic methods : Explore palladium-catalyzed C-H activation (e.g., Pd(OAc)₂ with iodine sources), as demonstrated for dimethylamination of naphthalene derivatives .
Advanced Research Questions
Q. How can synthesis efficiency be optimized for 2-Iodonaphthalen-1-amine under catalytic conditions?
- Methodology :
- Screen Pd-based catalysts (e.g., PdCl₂, Pd/C) with ligands (Xantphos, BINAP) to enhance regioselectivity .
- Optimize solvent systems (DMSO, DMF) and reaction temperatures (80–120°C) to balance iodine incorporation and byproduct formation.
- Use kinetic studies (e.g., GC-MS monitoring) to identify rate-limiting steps .
Q. What analytical challenges arise from iodine’s presence in structural characterization, and how can they be mitigated?
- Methodology :
- Challenge : Iodine’s quadrupolar effects in NMR may broaden signals.
- Solution : Use deuterated solvents and higher magnetic field strengths (≥500 MHz) for resolution .
- Challenge : IR overlap between C-I and aromatic C-H stretches.
- Solution : Combine with Raman spectroscopy for unambiguous assignment .
Q. How should researchers address contradictions in reported reactivity or spectroscopic data for 2-Iodonaphthalen-1-amine?
- Methodology :
- Conduct systematic reviews to compare experimental conditions (e.g., solvent purity, instrument calibration) across studies .
- Validate findings via independent replication or computational simulations (e.g., DFT for NMR chemical shift prediction) .
Q. What computational approaches are suitable for modeling 2-Iodonaphthalen-1-amine’s electronic properties?
- Methodology :
- Perform Density Functional Theory (DFT) calculations to map electron density around the iodine substituent and amine group.
- Compare computed parameters (e.g., HOMO-LUMO gaps) with experimental redox potentials .
Q. How can 2-Iodonaphthalen-1-amine’s potential biological interactions be studied methodically?
- Methodology :
- In vitro assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.
- Metabolic stability : Use liver microsome models to assess iodine’s impact on degradation pathways .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
